4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide
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Description
4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H13ClN2O5S and its molecular weight is 308.73. The purity is usually 95%.
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Scientific Research Applications
Environmental Behavior and Fate
Occurrence, Fate, and Behavior in Aquatic Environments Research on parabens, which share some structural similarities with nitrobenzenesulfonamides, highlights the concern for environmental contaminants. These compounds, due to their widespread use and continuous discharge into aquatic systems, are ubiquitous in surface water and sediments. They are capable of undergoing reactions with free chlorine, leading to the formation of chlorinated by-products, which are more stable and persistent than their parent compounds. Such findings suggest the need for further studies to understand the environmental impact of similar compounds, including nitrobenzenesulfonamides (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Utility and Biological Activity
Synthesis of Cyclic Compounds The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored, demonstrating the versatility of sulfonamide derivatives in organic syntheses and pharmaceutical applications. This research indicates the potential of 4-chloro-N-(2-methoxy-1-methylethyl)-3-nitrobenzenesulfonamide for the development of functional molecules and pharmaceuticals, underlining the importance of such derivatives in medicinal chemistry (Kaneda, 2020).
Properties
IUPAC Name |
4-chloro-N-(1-methoxypropan-2-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O5S/c1-7(6-18-2)12-19(16,17)8-3-4-9(11)10(5-8)13(14)15/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDJQYRGNVMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.